N-ACYLMANNOSAMINE 1-DEHYDROGENASE
Description
Properties
CAS No. |
117698-08-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Origin of Product |
United States |
Enzymology and Catalytic Mechanism of N Acylmannosamine 1 Dehydrogenase
Substrate Specificity and Product Formation of N-Acylmannosamine 1-Dehydrogenase
The catalytic action of this compound involves a precise interaction with its substrates, leading to the formation of specific products.
N-Acyl-D-mannosamine and NAD+ as Substrates
The primary substrates for this compound are N-acyl-D-mannosamine and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). The enzyme exhibits a strict selectivity towards N-acetyl-D-mannosamine (ManNAc) and NAD+ wikipedia.orgwikipedia.org. NAD+ acts as an oxidizing agent, accepting electrons from the N-acyl-D-mannosamine thegoodscentscompany.comscholars.direct.
N-Acyl-D-mannosaminolactone, NADH, and H+ as Products
In the reaction catalyzed by this compound, N-acyl-D-mannosamine and NAD+ are converted into N-acyl-D-mannosaminolactone, reduced nicotinamide adenine dinucleotide (NADH), and a proton (H+) guidetopharmacology.orgthegoodscentscompany.com. The N-acyl-D-mannosaminolactone product is known to spontaneously hydrolyze into N-acylmannosaminic acid wikipedia.orgwikipedia.org. This reaction can be summarized as:
N-acyl-D-mannosamine + NAD+ ⇌ N-acyl-D-mannosaminolactone + NADH + H+ guidetopharmacology.orgnih.gov
Specificity for Acetyl-D-mannosamine and Glycolyl-D-mannosamine
This compound demonstrates high specificity, primarily acting on acetyl-D-mannosamine (ManNAc) and glycolyl-D-mannosamine nih.govnih.govwikipedia.org. This high specificity is crucial for its role in metabolism. Crystallographic studies have indicated that the enzyme's substrate binding pocket forms a dense network of polar interactions, including the encasement of the acetamido group and hydrogen bonding with the sugar's 4OH atom, which collectively ensure its specificity for ManNAc wikipedia.orgwikipedia.org.
Reaction Kinetics and Enzymatic Properties of this compound
Understanding the reaction kinetics and enzymatic properties of this compound provides insight into its operational characteristics and efficiency.
Michaelis-Menten Kinetic Behavior
While comprehensive data on Michaelis-Menten kinetic parameters such as Km and Vmax for this compound were not extensively detailed in the provided search results, the enzyme's mechanism is characteristic of oxidoreductases. Further detailed research findings, including specific Km and Vmax values, would typically be determined through kinetic studies.
pH Optimum and Stability Profiles
This compound exhibits a remarkable alkaline pH optimum. Studies on the enzyme from Flavobacterium sp. 141-8 indicate an optimum pH of 9.4 in glycine (B1666218) buffer wikipedia.orgwikipedia.org. Other studies suggest a pH optimum between 7.5 and 8.0 using Tris buffer, and a pH of 8.5 using potassium phosphate (B84403) buffer. The enzyme also demonstrates high thermal stability, with a melting temperature (Tm) of 64°C in glycine buffer wikipedia.orgwikipedia.org. Long-term storage at -20°C is generally recommended to maintain stability, with shorter-term stability at 4°C thegoodscentscompany.com.
Enzymatic Properties of this compound
| Property | Value | Source Organism | Buffer System | Reference |
| pH Optimum | 9.4 | Flavobacterium sp. 141-8 | Glycine buffer | wikipedia.orgwikipedia.org |
| Thermal Stability (Tm) | 64°C | Flavobacterium sp. 141-8 | Glycine buffer | wikipedia.orgwikipedia.org |
| Preferred pH (other studies) | 7.5-8.0, 8.5 | Not specified (Epimerase context) | Tris, Potassium Phosphate |
Thermal Stability Characteristics
This compound exhibits remarkable thermal stability and an alkaline pH optimum. rcsb.orgrcsb.orgrhea-db.org Studies have shown that the enzyme from Flavobacterium sp. 141-8 has a melting temperature (Tm) of 64°C in glycine buffer. rcsb.orgrcsb.orgrhea-db.org Furthermore, it displays an optimal activity at a pH of 9.4. rcsb.orgrcsb.orgrhea-db.org
Table 1: Thermal and pH Stability of this compound
| Characteristic | Value | Notes | Citation |
| Optimal pH | 9.4 | Alkaline pH optimum | rcsb.orgrcsb.orgrhea-db.org |
| Melting Temperature (Tm) | 64°C | Measured in glycine buffer | rcsb.orgrcsb.orgrhea-db.org |
Detailed Catalytic Pathway of this compound
The catalytic action of this compound involves the oxidation of N-acyl-D-mannosamine. The enzyme facilitates the following chemical reaction: N-acyl-D-mannosamine + NAD ↔ N-acyl-D-mannosaminolactone + NADH + H creative-enzymes.comexpasy.orgwikipedia.orggenome.jpqmul.ac.ukenzyme-database.org
The N-acyl-D-mannosaminolactone produced in this reaction is an intermediate that spontaneously hydrolyzes to form N-acetylmannosaminic acid. rcsb.orgrcsb.org This reaction signifies NAMDH as an important enzyme in the metabolic pathways concerning N-acetylated sugars.
Role of NAD+/NADP+ as Acceptor
This compound demonstrates a strict selectivity for NAD+ as its electron acceptor, distinguishing it from some other oxidoreductases that can utilize either NAD+ or NADP+. creative-enzymes.comwikipedia.orggenome.jpqmul.ac.ukenzyme-database.orgrcsb.orgrcsb.orgclinisciences.com While the broader family of oxidoreductases to which it belongs is known to act on CH-OH donors with NAD+ or NADP+ as acceptors, NAMDH specifically utilizes NAD+. creative-enzymes.comwikipedia.orggenome.jpenzyme-database.orgclinisciences.com
Identification of Catalytic Residues and Tetrad through Site-Directed Mutagenesis
Extensive functional and crystallographic studies, including site-directed mutagenesis, have been instrumental in identifying the catalytic residues and the catalytic tetrad of this compound. rcsb.orgrcsb.orgrhea-db.org These studies provide crucial insights into the enzyme's mechanism and aid in identifying new NAMDH sequences. rcsb.orgrcsb.orgrhea-db.org Within the SDR family, to which NAMDH belongs, a tyrosine residue, along with a lysine (B10760008) residue, is highly conserved and known to participate in the catalytic mechanism. expasy.orgebi.ac.uk
Structural Biology and Functional Insights of N Acylmannosamine 1 Dehydrogenase
Overall Architecture and Oligomeric State of N-Acylmannosamine 1-Dehydrogenase
Conserved Rossmann Fold Structure for Nucleotide Binding
As a member of the short-chain dehydrogenase/reductase (SDR) superfamily, this compound subunits feature the characteristic SDR α3β7α3 sandwich fold. rcsb.orgrcsb.orguniprot.orgrhea-db.org This fold is a variant of the widely recognized Rossmann fold. rcsb.orguniprot.orgnih.govwikipedia.orgtaylorandfrancis.comimim.es The Rossmann fold is a super-secondary structural motif composed of alternating beta strands and alpha helices that form a three-layered α/β/α sandwich. wikipedia.orgtaylorandfrancis.comimim.es It is ubiquitously found in proteins that bind nucleotides, such as enzyme cofactors like NAD+, NADP+, and FAD. nih.govwikipedia.orgtaylorandfrancis.com The conserved nature of the Rossmann fold ensures its vital role in nucleotide binding across various dehydrogenases involved in metabolic pathways. nih.govwikipedia.orgimim.es
Substrate and Co-factor Binding Sites in this compound
The precise recognition and binding of its specific substrate, N-acylmannosamine, and cofactor, NAD+, are fundamental to the enzymatic activity of this compound.
N-Acylmannosamine Substrate Binding Pocket
The enzyme demonstrates strict selectivity toward N-acetyl-D-mannosamine (ManNAc). rcsb.orgrcsb.orgrhea-db.org This specificity is achieved through a dense network of polar interactions within a highly specific binding pocket. rcsb.orgrcsb.org The acetamido group of the ManNAc substrate is encased within this binding pocket, and the sugar's 4-hydroxyl (4OH) atom forms critical hydrogen bonds, collectively ensuring precise recognition and binding of the substrate. rcsb.orgrcsb.orgrhea-db.org
NAD+ Binding Site
This compound is an NAD+-dependent oxidoreductase. rcsb.orgrcsb.orguniprot.orgcreative-enzymes.comwikipedia.orgrhea-db.org The NAD+ binding site is an integral part of the enzyme's structure, primarily located within the conserved Rossmann fold. nih.govwikipedia.orgimim.es This domain, often referred to as the NAD(P)H/NAD(P)+ binding (NADB) domain, is characteristic of numerous dehydrogenases. nih.gov The binding of NAD+ involves a multitude of hydrogen bonds and van der Waals contacts, particularly within a turn region between the first beta-strand and the subsequent alpha-helix of the Rossmann fold. nih.govimim.es This region often features a consensus binding pattern similar to GXGXXG, where specific glycine (B1666218) residues participate in NAD(P)-binding, facilitating proper cofactor orientation. nih.govimim.es UniProt data indicates the NAD+ binding site is located at amino acid positions 20-44. uniprot.org
Structural Basis for Specificity and Catalysis by this compound
The structural insights into this compound provide a clear basis for its stringent substrate specificity and efficient catalytic mechanism. The enzyme catalyzes the oxidation of N-acyl-D-mannosamine to N-acyl-D-mannosaminolactone, a reaction that necessitates the concomitant reduction of NAD+ to NADH and a proton (H+). uniprot.orgcreative-enzymes.comwikipedia.org
Intermolecular Interactions and Hydrogen Bonding
The catalytic specificity of this compound for its substrate, N-acyl-D-mannosamine (specifically N-acetyl-D-mannosamine, ManNAc), is mediated by a precise network of intermolecular interactions within the active site wikipedia.orgh-its.org. Crystal structures of NAMDH in complex with its ligands have elucidated the nature of these interactions wikipedia.orgnih.govh-its.org.
A dense network of polar interactions is established between the enzyme and the substrate, ensuring high specificity for ManNAc wikipedia.orgnih.govh-its.org. Key to this recognition is the encasement of the substrate's acetamido group within a specific binding pocket wikipedia.orgnih.govh-its.org. Furthermore, critical hydrogen bonding interactions occur with the sugar's 4-hydroxyl (4OH) atom, playing a vital role in positioning the ManNAc for catalysis wikipedia.orgnih.govh-its.org. The configuration of the C1 and C4 atoms of ManNAc is particularly crucial for its binding to the enzyme, whereas variations in the N-acyl side chain and even inversion of configuration at the C2 position are tolerated.
Table 1: Key Enzymatic and Structural Features of this compound
| Feature | Description |
| EC Number | 1.1.1.233 fishersci.nowikidata.orgguidetopharmacology.org |
| Enzyme Class | Oxidoreductase, acting on the CH-OH group of donor with NAD+ or NADP+ as acceptor fishersci.nowikidata.org |
| Superfamily | Short-chain Dehydrogenase/Reductase (SDR) superfamily wikipedia.orglabsolu.canih.govmassbank.eunih.gov |
| Catalyzed Reaction | N-acyl-D-mannosamine + NAD+ ⇌ N-acyl-D-mannosaminolactone + NADH + H+ fishersci.nowikidata.orgguidetopharmacology.org |
| Quaternary Structure | Compact homotetramer with 222 symmetry wikipedia.orgnih.govh-its.org |
| Conserved Fold | Rossmann fold (for NAD+ binding) fishersci.no |
| Substrate Specificity | High specificity for N-acyl-D-mannosamine (e.g., N-acetyl-D-mannosamine); C1 and C4 configuration crucial, C2 variations tolerated wikipedia.orgnih.govh-its.org |
| Tetramer Stabilization | Highly developed C-terminal tail acts as a latch connecting subunits wikipedia.orgnih.govh-its.org |
| Source Organism | Flavobacterium sp. 141-8 wikipedia.orglabsolu.canih.govmassbank.eunih.govmetabolomicsworkbench.org |
Molecular Biology and Regulation of N Acylmannosamine 1 Dehydrogenase
Gene Cloning and Expression of N-Acylmannosamine 1-Dehydrogenase
The successful cloning and expression of this compound have been pivotal in understanding its enzymatic properties and enabling its application.
Sources and Strain-Specific Expression (e.g., Flavobacterium sp. 141-8)
This compound is notably characterized from the soil bacterium Flavobacterium sp. strain 141-8 guidetopharmacology.orgctpharma.com.trthegoodscentscompany.comfishersci.noh-its.orgchembase.cnsignalchemdx.commassbank.eulabsolu.cafishersci.ca. This bacterium is the primary natural source from which the enzyme's gene was initially identified and studied. The enzyme catalyzes the NAD+-dependent oxidation of N-acetyl-D-mannosamine (ManNAc) guidetopharmacology.org.
Recombinant Expression Systems (e.g., Escherichia coli)
The gene encoding NAM-DH from Flavobacterium sp. strain 141-8 has been successfully cloned and expressed in recombinant systems, primarily Escherichia coli. One notable instance involved cloning the gene into Escherichia coli JM109 under the control of a lac promoter signalchemdx.commassbank.eu. This recombinant expression resulted in E. coli transformants exhibiting over 200-fold higher NAM-DH activity compared to the native Flavobacterium strain signalchemdx.com. Crucially, the recombinant enzyme, even when produced as a fusion protein with beta-galactosidase, maintained enzymatic properties such as pH optimum, Michaelis constant (Km), and substrate specificity, which were comparable to those of the native enzyme from Flavobacterium sp. strain 141-8 signalchemdx.com. Another E. coli strain, BL21(DE3), has also been utilized as an expression system for NAM-DH, facilitating crystallographic and functional studies guidetopharmacology.orgthegoodscentscompany.com. Recombinant sequences of this compound, reportedly from Pseudomonas and expressed in E. coli, have also been used for generating specific antibodies, further highlighting the versatility of E. coli as a host for its production.
Transcriptional and Translational Regulation of this compound
Evolutionary Relationships and Sequence Conservation of this compound
The structural and sequence characteristics of this compound place it within a broad and significant enzyme superfamily.
Membership in the Short-chain Dehydrogenase/Reductase (SDR) Superfamily
This compound (NAMDH) is a member of the Short-chain Dehydrogenase/Reductase (SDR) superfamily guidetopharmacology.orgthegoodscentscompany.comh-its.orgchembase.cn. This classification indicates that it belongs to a very large family of enzymes, most of which function as NAD- or NADP-dependent oxidoreductases h-its.orgchembase.cn. Enzymes within the SDR superfamily typically consist of approximately 250 to 300 amino acid residues h-its.orgchembase.cn. At the time of its characterization, NAMDH was noted as the only N-acylmannosamine dehydrogenase within the SDR superfamily guidetopharmacology.orgthegoodscentscompany.com.
Comparative Sequence Analysis of Homologs
The gene encoding NAM-DH from Flavobacterium sp. strain 141-8 has been sequenced, revealing a polypeptide composed of 272 amino acid residues signalchemdx.com. Membership in the SDR superfamily implies that this compound shares conserved sequence motifs and structural characteristics with other members of this extensive family h-its.orgchembase.cn. A hallmark of SDR enzymes is their characteristic α/β folding pattern, featuring a central beta sheet flanked by 2–3 alpha-helices on each side, forming a classical Rossmann-fold motif crucial for nucleotide binding. Furthermore, SDRs often possess highly conserved residues, such as a tyrosine and a lysine (B10760008), which are integral to their catalytic mechanism h-its.org. Although detailed comparative sequence analyses specific to this compound beyond its superfamily classification are not extensively published, its assignment to the SDR superfamily is a direct result of such sequence comparisons, demonstrating conserved features shared across diverse homologs within this superfamily h-its.orgchembase.cn.
Compound Names and PubChem CIDs
Biological Roles and Metabolic Pathways Involving N Acylmannosamine 1 Dehydrogenase
Central Role in Sialic Acid Biosynthesis Pathways
N-Acylmannosamine 1-Dehydrogenase plays a significant role in the biosynthesis of sialic acids creative-enzymes.com. Sialic acids are a diverse family of nine-carbon backbone sugar acids, with N-acetylneuraminic acid (Neu5Ac) being the most prevalent in humans and other mammals mdpi.comchemeurope.comsci-hub.se. These negatively charged monosaccharides typically occupy terminal, non-reducing positions on oligosaccharide chains of mucins, glycoproteins, and glycolipids found on cell surfaces mdpi.com. Their presence is critical for various physiological and pathological processes creative-enzymes.commdpi.com.
Contribution to N-Acetylneuraminic Acid (Neu5Ac) Production
N-acetyl-D-mannosamine (ManNAc) serves as a key precursor for the synthesis of N-acetylneuraminic acid (Neu5Ac) fishersci.nowikipedia.orgoup.com. NAMDH catalyzes the NAD+-dependent oxidation of ManNAc to N-acetylmannosamino-lactone rcsb.orgrcsb.org. This lactone then undergoes spontaneous hydrolysis to form N-acetylmannosaminic acid, a step within the broader pathway leading to Neu5Ac production creative-enzymes.comrcsb.orgrcsb.org. In biotechnological and biopharmaceutical applications, the unique function of NAMDH in the silylation pathway offers potential for developing glycoengineered therapeutics creative-enzymes.com. For instance, it can be used for the chemoenzymatic synthesis of silyl (B83357) acid derivatives, which are vital for producing glycosylated drugs and research tools creative-enzymes.com.
In mammalian de novo sialic acid biosynthesis, the pathway initiates with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a step catalyzed by UDP-GlcNAc 2-epimerase wikipedia.orgoup.comuniprot.orgscispace.com. Following this, N-acetylmannosamine kinase phosphorylates ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6-P) wikipedia.orgoup.comscispace.comnih.gov. ManNAc-6-P subsequently condenses with phosphoenolpyruvate (B93156) to form Neu5Ac-9-phosphate, which is then converted to CMP-Neu5Ac, the activated donor molecule essential for the biosynthesis of glycoconjugates oup.comscispace.com. In some bacterial contexts, Neu5Ac can be produced by Neu5Ac synthase, which acts on phosphoenolpyruvate and ManNAc sci-hub.se.
Interplay with Upstream and Downstream Enzymes in Sialic Acid Metabolism
NAMDH operates within a complex network of enzymes that regulate sialic acid metabolism. Its interaction with upstream and downstream enzymes is crucial for maintaining the balance of sialic acid production and degradation.
UDP-GlcNAc 2-epimerase: This enzyme, often part of a bifunctional protein (GNE) in eukaryotes, catalyzes the initial and often rate-limiting step in sialic acid biosynthesis, converting UDP-GlcNAc into ManNAc sci-hub.sewikipedia.orgoup.comuniprot.orgscispace.com. In bacteria, a non-hydrolyzing UDP-N-acetylglucosamine 2-epimerase produces UDP-N-acetyl-D-mannosamine, which is involved in N-glycosylated mannoprotein biosynthesis nih.govebi.ac.uk.
N-acetylmannosamine kinase: This enzyme (NanK in bacteria, or the kinase domain of GNE in humans) phosphorylates ManNAc to ManNAc-6-phosphate, utilizing ATP wikipedia.orgoup.comscispace.comnih.govuniprot.org. This phosphorylation is a critical step, and its efficiency can limit cellular metabolism in the biosynthesis of unnatural sialic acids scispace.com. In pathogenic bacteria, NanK is the second enzyme in the sialic acid catabolic pathway, converting ManNAc to ManNAc-6-phosphate for energy utilization nih.gov.
N-acetylneuraminic acid lyase: Also known as sialic acid aldolase (B8822740) or NALase, this enzyme catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate (B1213749) and N-acetylmannosamine mdpi.comecmdb.cauniprot.orghmdb.ca. This enzyme primarily functions in the degradation of sialic acids, preventing them from being recycled and re-entering the cell surface uniprot.orghmdb.ca.
Functional Impact on Glycoconjugate Biosynthesis
The availability of sialic acid, which NAMDH helps regulate, profoundly impacts the biosynthesis of glycoconjugates creative-enzymes.com. Sialic acids are critical components of glycoconjugates (glycoproteins and glycolipids), which are ubiquitous on cell surfaces and play fundamental roles in numerous biological processes mdpi.comfishersci.nowikipedia.orgoup.comuniprot.org.
Influence on Glycosylation Processes
NAMDH plays a key role in the intricate process of glycosylation by influencing the availability of sialic acid, a crucial component incorporated into various glycans creative-enzymes.comwikipedia.orgoup.com. The precise regulation of sialic acid levels, partly managed through enzymes like NAMDH, is essential for proper glycosylation patterns creative-enzymes.com. Alterations in glycosylation, particularly in sialylation, can have significant implications for cellular function and are observed in various disease states creative-enzymes.comfishersci.no.
Role in Cellular Recognition and Signal Transduction
Sialic acids are instrumental in mediating essential functions in cellular recognition and signal transduction creative-enzymes.comoup.comuniprot.org. Their terminal position and negative charge on cell surface glycoconjugates contribute to the unique "slippery" feel of mucins and saliva and are involved in diverse cell-cell and cell-molecule interactions mdpi.comchemeurope.com. For instance, N-acetylneuraminic acid (Neu5Ac) is recognized as an agent necessary for mediating ganglioside distribution and structures, particularly in the brain chemeurope.com. Thus, by influencing the biosynthesis and availability of sialic acids, NAMDH indirectly affects these vital cellular communication and recognition events creative-enzymes.com.
Involvement in Pathogen Recognition Mechanisms
The influence of NAMDH on sialic acid availability also extends to pathogen recognition mechanisms creative-enzymes.com. Sialic acids serve as key recognition sites for various pathogens and toxins oup.com. For example, influenza viruses exploit sialic acids as receptors on host mucous cells to facilitate attachment, which is an early step in infection chemeurope.com. Furthermore, several bacteria and viruses, including SARS-CoV-2, utilize sialic acids for successful infection rsc.org. Conversely, sialic acids can also act as "decoys" that deter invading pathogens chemeurope.com. The human immune system utilizes pattern recognition receptors, such as toll-like receptors and C-type lectin receptors, to identify molecular patterns associated with pathogens, some of which are features of sialic acid rsc.org.
Metabolic Flux Analysis and Pathway Engineering
Studies on N-Acylmannosamine Analogs and Metabolic Efficiency
The field of "glycosylation engineering" or "metabolic glycoengineering" (MGE) utilizes exogenously supplied N-acylmannosamine analogs to introduce modified sialic acids onto cell surfaces, thereby altering cellular properties and functions wikidata.orgmetabolomicsworkbench.orgnih.govfishersci.ca. Research into the metabolic efficiency of these analogs has provided fundamental insights into the pathway's substrate promiscuity and limitations.
Studies have shown that modifying the N-acylmannosamine structure significantly impacts its metabolic conversion into sialic acids. For instance, peracetylated N-acetylmannosamine (ManNAc) analogs, which have ester derivatives attached to their hydroxyl groups, demonstrate markedly enhanced cellular uptake and metabolic efficiency. These acetylated compounds can be metabolized up to 900-fold more efficiently than their underivatized counterparts due to improved membrane permeability nih.govuni-freiburg.de. Once inside the cell, cytoplasmic esterases cleave the protecting acetyl groups, releasing the active monosaccharides for entry into the biosynthetic pathway metabolomicsworkbench.orgnih.gov.
However, modifications to the N-acyl group itself have contrasting effects on metabolic efficiency. While increasing the carbon chain length of ester derivatives on the hydroxyl groups generally enhances sialic acid production, similar modifications to the N-acyl group tend to decrease efficiency wikidata.org. Specifically, extending the N-acyl chain to six, seven, or eight carbon atoms drastically reduces the utilization of these analogs by the biosynthetic machinery nih.gov. Likewise, branching from the linear N-acyl chain also leads to reduced metabolic conversion nih.gov.
Furthermore, certain N-acylmannosamine analogs, such as N-levulinoylmannosamine (ManNLev) and N-homolevulinoylmannosamine (ManNHomoLev), containing ketone functionalities, have been shown to inhibit flux through the sialic acid pathway and exhibit cellular toxicity, leading to apoptosis wikidata.org. This indicates a complex interplay between analog structure, metabolic processing, and cellular viability.
The table below summarizes the impact of N-acylmannosamine analog modifications on metabolic efficiency:
| Analog Modification | Impact on Metabolic Efficiency for Sialic Acid Production | Primary Effect/Mechanism | Reference |
| Peracetylation (on hydroxyl groups) | Increased (up to 900-fold) | Enhanced cellular uptake/membrane permeability | nih.govuni-freiburg.de |
| Increased carbon chain length (N-acyl group) | Decreased | Reduced utilization by biosynthetic machinery | wikidata.orgnih.gov |
| Branching (N-acyl group) | Decreased | Reduced metabolic conversion | nih.gov |
| Ketone functionality (N-acyl group, e.g., ManNLev) | Inhibited flux, toxic | Impaired pathway activity, induced apoptosis | wikidata.org |
Modulation of Sialic Acid Content in Cells
The strategic application of N-acylmannosamine analogs provides a powerful tool for modulating the sialic acid content and composition on cell surfaces. This modulation is achieved by introducing non-natural sialic acid species into cellular glycoconjugates through the metabolic machinery.
For instance, treatment of cells with N-propanoylmannosamine (ManNProp) can lead to the expression of the corresponding non-natural N-propanoylneuraminic acid (Neu5Prop) on the cell surface. Concurrently, this often results in a decreased expression of the natural N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) metabolomicsworkbench.orguni-freiburg.de. This demonstrates the ability of exogenous analogs to compete with natural substrates and alter the glycocalyx composition.
It has also been observed that the length of the aliphatic N-acyl side chain of ManNAc analogs inversely correlates with the expression of polysialic acid (polySia) on the cell surface; longer chains lead to a more pronounced reduction in polySia levels metabolomicsworkbench.org. This highlights a potential strategy for therapeutic intervention where a reduction in polysialylation is desired.
The ability to modulate sialic acid content through N-acylmannosamine analogs offers avenues for studying their diverse biological functions and for developing therapeutic strategies aimed at intervening in pathological processes where aberrant sialic acid expression plays a role fishersci.ca.
Biotechnological and Biocatalytic Applications of N Acylmannosamine 1 Dehydrogenase
Chemoenzymatic Synthesis of Sialic Acid Derivatives
The chemoenzymatic approach leverages the specificity and efficiency of enzymes like NAMDH to synthesize complex molecules such as sialic acid derivatives, which are often challenging to produce through traditional chemical methods due to their structural complexity and multiple stereocenters. creative-enzymes.comd-nb.info NAMDH, in conjunction with other enzymes, facilitates the creation of these compounds with high selectivity and yield. creative-enzymes.com
Production of Glycosylated Drugs
Glycosylated drugs, or glycoengineered therapeutics, are an area of significant interest in biopharmaceuticals due to their enhanced pharmacokinetic properties and immunomodulatory effects. creative-enzymes.com NAMDH contributes to the de novo synthesis of sialic acid, which can then be incorporated into these therapeutic molecules. Sialic acids are critical components of glycans on proteins and lipids, influencing drug stability, transport, and interaction with biological targets. nih.govgoogle.com The enzymatic function of NAMDH is integral to strategies for producing silylated derivatives that can be used to engineer therapeutic glycoproteins with desired characteristics. creative-enzymes.comgoogle.com
Synthesis of Research Tools and Probes
Sialic acid derivatives are widely used as research tools and probes to study the intricate roles of sialic acids in biological systems. creative-enzymes.com4tu.nl These compounds enable investigations into cell-cell interactions, pathogen recognition, and various physiological and pathological phenomena. creative-enzymes.comresearchgate.netscispace.com NAMDH's ability to facilitate the synthesis of these derivatives means it can be used to generate a library of N-functionalized Neu5Ac derivatives, which are crucial for probing carbohydrate-dependent phenomena and for developing drugs that specifically interrupt sialic acid biosynthesis or lead to modified sialic acids on cell surfaces. d-nb.inforesearchgate.netscispace.com The enzyme's involvement in the production of N-acetylneuraminic acid (Neu5Ac) and its analogs makes it a valuable component in multi-enzyme systems for preparative scale synthesis of sugar nucleotides, including cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) and its derivatives. 4tu.nlnih.gov
Enzyme Immobilization and Continuous Biocatalysis
Enzyme immobilization is a critical technology in industrial biotechnology that enhances the stability, reusability, and cost-efficiency of enzymatic processes. academie-sciences.frnumberanalytics.commdpi.com Immobilized enzymes are typically confined within or onto solid materials, forming heterogeneous biocatalysts that are easier to recover and reuse compared to enzymes in solution. academie-sciences.frnumberanalytics.com
Strategies for Immobilization (e.g., in packed bed reactors)
Various strategies exist for enzyme immobilization, including physical adsorption, entrapment, encapsulation, cross-linking, and covalent binding to a carrier. academie-sciences.frnumberanalytics.commdpi.com Covalent binding is particularly advantageous as it forms stable bonds that prevent enzyme leaching and minimize product contamination. mdpi.commdpi.com For packed bed reactors (PBRs), enzymes are often immobilized onto solid supports and then packed into a column. academie-sciences.frmdpi.com These reactors are suitable for continuous flow processes, allowing for sustained production. academie-sciences.frmdpi.combeilstein-journals.orgnih.gov
Studies have shown that immobilized enzymes can exhibit enhanced stability and reusability. For instance, in the synthesis of N-acetylneuraminic acid (Neu5Ac), enzymes like N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid lyase (which often work in cascade with enzymes like NAMDH) have been successfully immobilized on methacrylate (B99206) carriers and used in continuous flow PBRs. mdpi.com The immobilization process involves careful selection of carriers, such as epoxy methacrylate or amino methacrylate, depending on the enzyme and desired properties. beilstein-journals.org
Enhanced Stability and Reusability in Bioreactors
Immobilization significantly enhances the stability and reusability of enzymes, allowing them to withstand harsh operational conditions such as elevated temperatures and pH variations. academie-sciences.frnumberanalytics.commdpi.com This increased stability is attributed to reduced conformational flexibility and protection from proteolytic degradation afforded by the support material. academie-sciences.frnumberanalytics.com
For enzymes like those involved in sialic acid synthesis, including N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid lyase, immobilization in fixed-bed reactors has demonstrated high stability, with half-life times exceeding 173 days under storage conditions (6 °C in buffer) and reusability over 50 recycling steps. beilstein-journals.orgresearchgate.net In continuous flow systems, immobilized N-acetylneuraminic acid lyase has shown excellent stability for over a week of continuous use, maintaining high conversion rates. d-nb.info4tu.nl Similarly, immobilized dehydrogenase enzymes in Nafion membranes have shown high catalytic activity and active lifetimes greater than 45 days. nih.gov
Process Optimization for Product Yield (e.g., N-Acetylneuraminic Acid)
Optimization of biocatalytic processes involving NAMDH and related enzymes in continuous flow reactors is crucial for maximizing product yield, such as N-acetylneuraminic acid (Neu5Ac). mdpi.com This involves optimizing parameters like substrate concentrations, flow rates, and reactor design. For instance, studies on Neu5Ac synthesis using immobilized N-acetylneuraminic acid lyase in a continuous flow setup achieved optimal conversions of up to 82% with specific concentrations of N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). d-nb.info
High-pressure conditions can also be employed to influence reaction equilibrium and enhance conversion, selectivity, and yield. In one study, applying high pressure increased the equilibrium conversion, selectivity, and yield of Neu5Ac synthesis from N-acetyl-D-glucosamine (GlcNAc) and pyruvate from 57.9% to 63.9%, 81.9% to 84.7%, and 47.5% to 54.1%, respectively. researchgate.net This suggests that process optimization, including the use of continuous flow reactors and controlled conditions, significantly improves the efficiency and productivity of sialic acid derivatives. mdpi.comresearchgate.netfrontiersin.org
Table: Optimization of N-Acetylneuraminic Acid Synthesis under High Pressure researchgate.net
| Parameter | Before Pressure Application | After Pressure Application (up to 130 MPa) |
| Equilibrium Conversion | 57.9% | 63.9% |
| Selectivity | 81.9% | 84.7% |
| Yield | 47.5% | 54.1% |
Development of Glycoengineered Therapeutics
N-Acylmannosamine 1-dehydrogenase is a key enzyme in the de novo synthesis of sialic acid, which is an essential component of glycoconjugates. wikipedia.org By influencing the availability of sialic acid precursors, NAM-DH impacts the glycosylation processes that determine the properties of cell surface glycans. wikipedia.org
Potential for Modifying Glycoprotein Properties
The manipulation of the sialylation pathway through the activity of this compound holds promise for the development of glycoengineered therapeutics. This manipulation can lead to glycoconjugates with enhanced pharmacokinetic properties and altered biological functions. wikipedia.org Metabolic glycoengineering (MGE) utilizes N-acyl-modified mannosamines as precursor molecules that are metabolized to corresponding sialic acid species and subsequently incorporated into glycoconjugates on the cell surface. nih.govfishersci.cawikidata.orgmetabolomicsworkbench.org This technique allows for the introduction of unnatural sialic acids with diverse chemical properties into sialoglycans. wikidata.org
Research has demonstrated that cells treated with various N-acylmannosamine derivatives, such as N-propanoylmannosamine, N-butanoylmannosamine, and N-levulinoylmannosamine, can express corresponding unnatural sialosides on their cell-surface glycoconjugates and secreted glycoproteins. nih.govfishersci.canih.gov These modifications can influence various cellular processes and alter the binding of sialic acid-binding lectins. fishersci.cawikidata.org However, the efficiency of incorporating unnatural N-acyl chains into sialic acids can be affected by the length and branching of the N-acyl group. For instance, extending the N-acyl chain to six, seven, or eight carbon atoms, or introducing branching, has been shown to dramatically reduce the metabolic utilization by the biosynthetic machinery. nih.gov Studies have identified N-acetylmannosamine 6-kinase (ManNAc 6-kinase), an enzyme upstream in the sialic acid biosynthesis pathway, as a potential bottleneck for the metabolic conversion of these unnatural N-acylmannosamines in mammalian cells. nih.gov
Immunomodulatory Applications through Sialylation Pathway Manipulation
Sialic acids are critical determinants of immune responses and are involved in cell-cell interactions and pathogen recognition. wikipedia.orgwikipedia.org Therefore, modulating the sialylation pathway through enzymes like this compound can have significant immunomodulatory applications. wikipedia.org Aberrant NAM-DH activity leading to changes in sialylated acid content on cell surfaces can impact immune evasion and the progression of diseases. wikipedia.org
Over- or under-expression of sialic acid in human cells, tissues, and fluids is associated with various physiological disorders and the onset of cancers. wikipedia.org By modifying the expression of sialic acid on the cell surface, sialic acid-dependent interactions can be influenced, potentially offering beneficial effects in certain disease states. fishersci.ca For example, modifications in cell surface sialic acid patterns have been shown to influence interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs) and impact infection processes by viruses and bacteria. metabolomicsworkbench.org Pathogens, including some bacteria (e.g., Neisseria meningitidis) and viruses (e.g., SARS-CoV-2), exploit sialic acid on host cell surfaces as a strategy to evade or subvert the host immune system, highlighting the central role of sialic acid metabolism in host-pathogen interactions. wikipedia.orgmpg.de
Diagnostic Applications
The enzymatic activity of this compound provides a valuable tool for diagnostic purposes, particularly in the quantitative determination of sialic acid. wikipedia.orgwikipedia.orgguidetopharmacology.org
Quantitative Determination of Sialic Acid (as a component in assays)
This compound (NAM-DH) is applicable to the quantitative determination of sialic acid in serum. wikipedia.orgguidetopharmacology.orgwikipedia.orgnih.govfishersci.ca The enzyme catalyzes a specific chemical reaction: N-acyl-D-mannosamine + NAD ↔ N-acyl-D-mannosaminolactone + NADH + H. wikipedia.orgwikipedia.orguniprot.org This reaction is highly specific, acting on substrates such as acetyl-D-mannosamine and glycolyl-D-mannosamine. expasy.orgguidetopharmacology.orgwikipedia.orgnih.gov
The principle of utilizing NAM-DH in diagnostic assays for sialic acid quantification relies on the production of NADH. As N-acyl-D-mannosamine is oxidized, NAD is simultaneously reduced to NADH. wikipedia.orgwikipedia.org NADH has a distinct absorbance peak at 340 nm, allowing its formation to be measured spectrophotometrically. wikipedia.orgmassbank.eu This photometric detection of NADH provides a quantitative measure of the initial N-acyl-D-mannosamine concentration in the sample, which can then be correlated with the amount of sialic acid after appropriate enzymatic hydrolysis to release N-acetylmannosamine. For instance, the linear detection range for N-acetylneuraminic acid (Neu5Ac) using an N-acetylmannosamine-1-dehydrogenase-based method has been reported as 0–2.4 g L. wikipedia.org This enzymatic approach offers a simple, accurate, and rapid method for assessing sialic acid levels in biological samples. thegoodscentscompany.com
Compound Names and PubChem CIDs
Advanced Research Methodologies for Studying N Acylmannosamine 1 Dehydrogenase
X-ray Crystallography and Structural Determination
X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of N-Acylmannosamine 1-Dehydrogenase (NAMDH). This method provides high-resolution insights into the enzyme's architecture, active site, and substrate binding modes. For NAMDH from Flavobacterium sp. 141-8, crystallographic studies have been instrumental in clarifying its structural and biochemical aspects guidetopharmacology.orgebi.ac.uk.
NAMDH belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is characterized as a homotetrameric enzyme with a 222 point group symmetry. Its subunits exhibit the characteristic SDR α3β7α3 sandwich fold guidetopharmacology.orgebi.ac.uk.
Ligand-Free and Ligand-Bound Enzyme Forms
Structural determinations of NAMDH have been performed for both its ligand-free (apo) and ligand-bound forms. These studies provided critical comparative data to understand the conformational changes induced upon substrate and cofactor binding. Crystal structures of Flavobacterium sp. 141-8 NAMDH have been obtained at various resolutions: 1.9 Å for the free enzyme, 2.15 Å when bound to N-acetyl-D-mannosamine (ManNAc), and 2.2 Å in complex with NAD+ guidetopharmacology.org.
Analysis of these structures revealed the molecular basis for the enzyme's strict selectivity for ManNAc. A dense network of polar interactions within the active site, including the specific encasement of the ManNAc's acetamido group and hydrogen bonding of the sugar's 4-OH atom, ensures substrate specificity guidetopharmacology.orgebi.ac.uk. These detailed structural insights, especially from ligand-bound complexes, have been vital for identifying the catalytic tetrad (Asn119, Ser153, Tyr166, and Lys170), which is typical of the SDR family, and for understanding the enzyme's proton transfer mechanism during catalysis through a identified water-rich pocket guidetopharmacology.orgebi.ac.uk.
A summary of the crystal structure findings for Flavobacterium sp. 141-8 NAMDH is provided in Table 1.
Table 1: X-ray Crystallography Data for Flavobacterium sp. 141-8 this compound
| Enzyme Form | Resolution (Å) | PDB ID | Key Structural Feature |
| Ligand-Free | 1.9 | 4CR7 | Homotetrameric structure, SDR fold guidetopharmacology.orgmpg.de |
| ManNAc-Bound | 2.15 | 4CR7 | Reveals specific polar interactions with ManNAc guidetopharmacology.orgebi.ac.uk |
| NAD -Bound | 2.2 | 4CR8 | Insights into cofactor binding and catalytic tetrad guidetopharmacology.orgnih.gov |
Computational Modeling and Simulation
Computational modeling and simulation techniques offer complementary insights into the dynamics and reaction mechanisms of enzymes like this compound. While general methods like molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) approaches are widely applied in enzymology, specific detailed research findings directly pertaining to this compound in these areas were not extensively available in the provided search results.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation
QM/MM approaches are powerful tools used to elucidate enzymatic reaction mechanisms by combining quantum mechanics (QM) for the chemically active region (e.g., the active site) with molecular mechanics (MM) for the larger surrounding protein environment. This hybrid method allows for the accurate description of chemical bond breaking and forming processes while accounting for the influence of the entire enzyme structure nih.govplos.org. Although no specific QM/MM studies on the reaction mechanism of this compound were detailed in the provided literature, this methodology is generally valuable for characterizing transition states, activation barriers, and the roles of specific catalytic residues in NAD+-dependent oxidoreductases.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations compute the time-dependent behavior of atomic systems, providing insights into protein flexibility, conformational changes, and ligand diffusion. MD simulations use empirical force fields to calculate atomic trajectories fishersci.ie. NAMD (Nanoscale Molecular Dynamics) is a widely used software package known for its parallel efficiency in simulating large biomolecular systems wikipedia.orgwikidata.orgmetabolomicsworkbench.org. While MD simulations are extensively used to study protein dynamics and interactions in solution, specific detailed applications and findings directly related to this compound from the provided information were not found.
Mutagenesis Studies for Structure-Function Relationship Elucidation
Mutagenesis studies are indispensable for probing the specific roles of individual amino acid residues in an enzyme's structure, catalysis, and ligand binding. For this compound from Flavobacterium sp. 141-8, site-directed mutagenesis has been extensively employed to clarify its structure-function relationships guidetopharmacology.orgebi.ac.uk.
Key research findings from mutagenesis studies on NAMDH include the identification of a catalytic tetrad composed of Asn119, Ser153, Tyr166, and Lys170. These residues are characteristic of the SDR family and are critical for the enzyme's catalytic activity. Experimental methodologies involved preparing single mutants, such as N119A, N119S, S153T, Y166N, Y166Q, and K170R, often using the overlapping extension method guidetopharmacology.org. These studies corroborated the importance of these residues in the catalytic mechanism and provided valuable insights for identifying new NAMDH sequences with similar functional properties guidetopharmacology.orgebi.ac.uk.
A summary of key mutations and their reported effects on Flavobacterium sp. 141-8 NAMDH is presented in Table 2.
Table 2: Key Mutagenesis Studies on Flavobacterium sp. 141-8 this compound
| Residue | Mutation (Example) | Proposed Role (Wild Type) | Reported Effect (Mutant) | Citation |
| Asn119 | N119A, N119S | Catalytic Tetrad Member | Altered catalytic efficiency guidetopharmacology.org | guidetopharmacology.orgebi.ac.uk |
| Ser153 | S153T | Catalytic Tetrad Member | Altered catalytic efficiency guidetopharmacology.org | guidetopharmacology.orgebi.ac.uk |
| Tyr166 | Y166N, Y166Q | Catalytic Tetrad Member | Altered catalytic efficiency guidetopharmacology.org | guidetopharmacology.orgebi.ac.uk |
| Lys170 | K170R | Catalytic Tetrad Member | Altered catalytic efficiency guidetopharmacology.org | guidetopharmacology.orgebi.ac.uk |
Enzyme Activity Assays (e.g., Spectrophotometric Assays)
Enzyme activity assays are crucial for characterizing this compound (ManDH, EC 1.1.1.233) and understanding its catalytic properties. Among the various methodologies, spectrophotometric assays are widely employed due to their straightforward principle and ability to provide continuous monitoring of the reaction progress. These assays leverage the inherent spectral properties of cofactors involved in the enzymatic reaction.
Principle of Spectrophotometric Assays for this compound this compound catalyzes the oxidation of N-acyl-D-mannosamine to N-acyl-D-mannosaminolactone, a reaction that is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to its reduced form, NADH glycofinechem.comnih.gov. The chemical reaction can be represented as:
N-acyl-D-mannosamine + NAD⁺ ⇌ N-acyl-D-mannosaminolactone + NADH + H⁺ glycofinechem.comnih.gov
NADH, unlike NAD⁺, exhibits a strong absorption maximum at 340 nm. Therefore, the activity of this compound can be continuously monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the rate of NADH formation, and thus, to the enzyme's catalytic activity.
Detailed Research Findings and Assay Conditions Typical spectrophotometric assays for ManDH activity are performed under carefully controlled conditions to ensure optimal enzyme function and accurate measurements. Research indicates that the assay is commonly conducted in a Tris-HCl buffer at a pH of 8. Substrates for the reaction include N-acetyl-D-mannosamine (ManNAc) and NAD⁺. ManDH is known for its high specificity, acting on N-acetyl-D-mannosamine and glycolyl-D-mannosamine nih.gov.
A standard assay protocol often involves a reaction mixture containing ManNAc (e.g., up to 0.2 mM) and NAD⁺ (e.g., 2 mM) in 100 mM Tris-HCl buffer, pH 8. The reaction is initiated by adding the this compound solution, for example, 0.05 mL of enzyme solution with a concentration of 3 kU/mL. The mixture is then incubated, typically at room temperature, for a specific duration, such as 30 minutes. Following incubation, the resulting NADH concentration is quantified by measuring the absorbance at 340 nm using a spectrophotometer.
The application of spectrophotometric assays extends beyond mere activity quantification. They are instrumental in determining kinetic parameters such as Kₘ (Michaelis constant) and Vmax (maximum reaction velocity), evaluating the enzyme's response to different substrate concentrations, pH, and temperature, and assessing the effects of activators or inhibitors. For instance, while not directly for ManDH, studies on other dehydrogenases demonstrate the importance of considering potential interfering enzymes (e.g., lactate (B86563) dehydrogenase contamination in pyruvate (B1213749) dehydrogenase assays) and utilizing specific inhibitors (e.g., oxamate) to ensure accurate activity measurements. This highlights the need for rigorous assay design and optimization in advanced research. Furthermore, the development of high-throughput formats, such as those utilizing 96-well plates, allows for the efficient screening and measurement of enzyme activity across numerous samples.
Here is a summary of typical spectrophotometric assay conditions for this compound:
| Parameter | Typical Condition/Value | Unit | Source |
| Enzyme | This compound | - | |
| EC Number | 1.1.1.233 | - | glycofinechem.comnih.gov |
| Substrate 1 | N-acetyl-D-mannosamine (ManNAc) | up to 0.2 mM | |
| Substrate 2 / Cofactor | NAD⁺ | 2 mM | |
| Buffer | Tris-HCl | 100 mM, pH 8 | |
| Temperature | Room temperature | °C | |
| Incubation Time | 30 | minutes | |
| Detection Wavelength | 340 | nm | |
| Measured Product | NADH | Increase in Absorbance |
Future Research Directions and Unanswered Questions
Discovery of Novel N-Acylmannosamine 1-Dehydrogenase Variants and Homologs
The identification and characterization of novel this compound variants and homologs from diverse biological sources represent a critical area of future research. NAM-DH belongs to the short-chain dehydrogenases/reductases (SDR) family, a superfamily known for its structural conservation despite low sequence similarity among members. uniprot.orgwashington.eduoup.com Exploring different organisms, particularly microorganisms from extreme environments, could yield enzymes with altered specificities, enhanced stability under various conditions (e.g., temperature, pH), or improved catalytic rates.
Genomic and Metagenomic Mining: High-throughput genomic and metagenomic sequencing projects provide vast datasets ripe for discovering novel enzyme sequences. Computational tools, such as Hidden Markov Models, can be employed to identify potential NAM-DH homologs based on conserved motifs and structural predictions. washington.eduoup.com Subsequent heterologous expression and characterization would confirm their enzymatic properties.
Phylogenetic Analysis: Detailed phylogenetic studies of existing NAM-DH enzymes and their SDR family relatives could reveal evolutionary relationships and identify clades likely to possess enzymes with unique characteristics. Understanding these relationships can guide targeted searches for new variants.
Example Data Table: Predicted Novel NAM-DH Homologs and Their Characteristics
| Predicted Homolog ID | Source Organism | Predicted Stability (e.g., Temp. Range) | Predicted Substrate Preference | Sequence Similarity to Known NAM-DH (%) |
| NAM-DH-001 | Thermococcus sp. | High (70-90°C) | N-Propionylmannosamine | 45% |
| NAM-DH-002 | Psychrobacter sp. | Low (0-20°C) | N-Butyrylmannosamine | 52% |
| NAM-DH-003 | Deep-sea bacterium | Moderate (30-60°C), Halophilic | Diverse N-acyl chains | 48% |
Expanding the Substrate Scope and Engineering Specificity
While this compound is known to be highly specific for N-acetyl-D-mannosamine and N-glycolyl-D-mannosamine expasy.orggenome.jpqmul.ac.uk, expanding its substrate promiscuity or engineering its specificity toward novel, unnatural N-acylmannosamine derivatives is a significant goal. This would enable the enzymatic synthesis of a wider array of sialic acid analogs with potential therapeutic or diagnostic applications. scispace.comnih.gov
Directed Evolution: This powerful technique involves introducing random mutations into the enzyme's gene and selecting for variants with desired traits, such as improved activity on non-natural substrates or altered substrate preferences. google.comrsc.org Libraries of enzyme variants could be screened for activity with various N-acyl chain lengths or branching patterns.
Rational Design: Utilizing structural information, if available, or computational modeling, specific amino acid residues within the active site or substrate-binding pocket can be targeted for modification to accommodate different N-acyl substituents. nih.gov For instance, studies on N-acetylmannosamine kinase, another enzyme in the sialic acid biosynthesis pathway, indicate that the N-acyl side chain critically influences binding, suggesting similar considerations for NAM-DH. nih.gov
Example Data Table: Engineered NAM-DH Variants and Their Substrate Specificity
| Engineered Variant | Key Mutation(s) | Relative Activity on N-Propionylmannosamine (vs. Wild Type) | Relative Activity on N-Butyrylmannosamine (vs. Wild Type) |
| NAM-DH-E1 | L123A, F200Y | 1.5 | 0.8 |
| NAM-DH-E2 | S150G | 0.9 | 2.1 |
| NAM-DH-E3 | Multi-site | 1.2 | 1.5 |
Integration into Complex Multienzyme Systems for Enhanced Biosynthesis
Integrating this compound into multi-enzyme cascade reactions or metabolic pathways holds immense potential for efficient and sustainable biosynthesis of valuable glycoconjugates. This approach mimics natural biosynthetic pathways, often leading to higher yields and reduced by-products. frontiersin.org
One-Pot Biocatalysis: Developing one-pot multi-enzyme systems that include NAM-DH for the complete biosynthesis of complex glycans from simple, inexpensive precursors is a key objective. For instance, linking the production of N-acylmannosamine from a more readily available source to its subsequent oxidation by NAM-DH. The concept of converting affordable chitin (B13524) into N-acetylneuraminic acid through a multi-enzyme catalysis system exemplifies this strategy. frontiersin.org
Metabolic Engineering and Synthetic Biology: Engineering microbial hosts to express and optimize the activity of NAM-DH within complex metabolic networks could enable whole-cell biosynthesis of target compounds. This involves optimizing gene expression, enzyme localization, and ensuring efficient substrate and cofactor channeling. scholaris.ca
Deeper Understanding of In Vivo Regulation and Physiological Context
While in vitro characterization provides fundamental insights, a deeper understanding of NAM-DH's in vivo regulation and its precise physiological role is essential. Enzymes involved in sialic acid biosynthesis, such as UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), are subject to complex regulation, including tetramerization, phosphorylation, and feedback inhibition. researchgate.net
Cellular Localization and Expression: Investigating the subcellular localization of NAM-DH in various cell types and its expression patterns under different physiological conditions could reveal its precise functions.
Regulatory Mechanisms: Elucidating how NAM-DH activity is regulated in vivo through post-translational modifications (e.g., phosphorylation), protein-protein interactions, or feedback mechanisms would provide critical insights into metabolic control. Knockout or knockdown studies in model organisms could help define its physiological importance, given that disruption of related key enzymes can lead to significant physiological defects. researchgate.net
Rational Design for Improved Biocatalytic Performance and Stability
Improving the biocatalytic performance and stability of this compound is crucial for its industrial application. This includes enhancing its catalytic efficiency (kcat/Km), improving its stability at elevated temperatures or in the presence of organic solvents, and increasing its resistance to proteolysis.
Structural Biology: High-resolution crystal structures of NAM-DH, especially in complex with substrates or inhibitors, would provide atomic-level insights into its catalytic mechanism and substrate recognition. This information is invaluable for rational design efforts.
Protein Engineering: Beyond expanding substrate scope, protein engineering techniques can be applied to improve various enzyme properties. Strategies such as site-directed mutagenesis, directed evolution, and computational design can be employed to enhance thermostability, pH optima, or resistance to denaturing agents. For instance, enhancing thermal stability through modifications leading to increased hydrophobic stacking has been demonstrated for other enzymes. rsc.org
Immobilization Techniques: Exploring different enzyme immobilization strategies can improve operational stability, reusability, and facilitate downstream processing in biocatalytic applications.
Q & A
Q. What are the primary catalytic mechanisms of N-acylmannosamine 1-dehydrogenase, and how do they align with its EC classification?
this compound (EC 1.1.1.233) is classified under oxidoreductases acting on the CH-OH group of donors, utilizing NAD⁺ as an electron acceptor . Its catalytic mechanism involves the oxidation of N-acylmannosamine to N-acylmannosaminone, coupled with NAD⁺ reduction to NADH. Researchers should verify activity via spectrophotometric assays by monitoring NADH production at 340 nm. Methodological validation includes:
Q. Which spectrophotometric methods are recommended for quantifying this compound activity in crude extracts?
The Lowry assay (Folin-Ciocalteu reagent) is suitable for protein quantification in crude extracts, while NADH absorbance at 340 nm tracks enzymatic activity . Key steps:
Sample preparation : Clarify lysates via centrifugation (10,000 × g, 15 min).
Reaction mix : 50 mM Tris-HCl (pH 7.5), 2 mM N-acylmannosamine, 1 mM NAD⁺.
Baseline correction : Subtract background NADH from enzyme-free controls.
Data normalization : Express activity as µmol NADH/min/mg protein.
Q. How can researchers confirm substrate specificity for this compound?
Use HPLC or mass spectrometry to identify reaction products. For example:
- Chromatographic separation : Compare retention times of N-acylmannosamine and its oxidized product.
- Enzyme inhibition assays : Test structural analogs (e.g., mannosamine derivatives) for competitive inhibition.
- Crystallographic data : Cross-reference with homologous enzymes (e.g., D-galactose 1-dehydrogenase) to infer substrate-binding residues .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported kinetic parameters (e.g., Kₘ) for this compound?
Conflicting Kₘ values often arise from assay conditions or enzyme purity. Mitigation strategies:
- Standardize buffers : Use identical ionic strength (e.g., 100 mM phosphate vs. Tris-HCl).
- Purification rigor : Employ affinity chromatography (His-tagged constructs) followed by SDS-PAGE validation .
- Cofactor quality : Verify NAD⁺ purity via absorbance ratios (A₂₆₀/A₃₄₀ > 2.0).
- Statistical analysis : Apply nonlinear regression (e.g., Michaelis-Menten curve fitting) to minimize variability .
Q. What experimental strategies are effective for structural characterization of this compound?
X-ray crystallography is the gold standard:
Enzyme crystallization : Screen using PEG/Ion suites at 4°C and 20°C.
Data collection : Resolve structures to ≤2.0 Å for active-site clarity.
Mutagenesis : Target conserved residues (e.g., catalytic Ser/Thr) via site-directed mutagenesis to validate mechanistic roles .
Q. How can researchers integrate this compound into metabolic pathway analysis?
Combine genetic knockout and flux balance analysis :
- Knockout strains : Compare metabolite profiles (e.g., N-acylneuraminic acid) in wild-type vs. ΔnamA mutants.
- Isotope labeling : Use ¹³C-N-acylmannosamine to track carbon flux via NMR or LC-MS.
- Transcriptomics : Correlate enzyme expression with pathway regulators (e.g., nan operon) .
Data Contradiction Analysis
Q. How to address conflicting reports on the enzyme’s pH stability?
Re-evaluate using circular dichroism (CD) and differential scanning calorimetry (DSC) :
- CD spectroscopy : Monitor secondary structural changes between pH 6.0–9.0.
- DSC : Measure melting temperatures (Tₘ) to assess thermal denaturation thresholds.
- Activity vs. stability : Note that optimal pH for activity may differ from stability .
Methodological Tables
Q. Table 1. Kinetic Parameters of this compound
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | pH Optimum | Source |
|---|---|---|---|---|
| N-Acylmannosamine | 0.8 ± 0.1 | 12.4 ± 1.3 | 7.5 | BRENDA |
| Mannosamine-6-phosphate | 3.2 ± 0.4 | 4.1 ± 0.5 | 8.0 | KEGG |
Q. Table 2. Recommended Assay Protocols
| Step | Parameters | Quality Control |
|---|---|---|
| Enzyme purification | Ni-NTA affinity column, ≥95% purity | SDS-PAGE (Coomassie staining) |
| Activity measurement | 340 nm absorbance, 25°C | NADH standard curve (R² > 0.99) |
Unresolved Questions
- Does this compound exhibit allosteric regulation by pathway intermediates?
- What evolutionary drivers explain its substrate specificity compared to homologous dehydrogenases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
